N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a carboxamide group.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23-10-6-7-17(23)18(24-11-4-2-3-5-12-24)14-22-21(25)16-8-9-19-20(13-16)27-15-26-19/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYHKFCOQCZPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is usually introduced via the reaction of the benzo[d][1,3]dioxole derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Azepane and Pyrrole Moieties: The side chain can be constructed through a series of nucleophilic substitution reactions, starting with the appropriate azepane and pyrrole precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The benzo[d][1,3]dioxole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole moiety.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development. Studies might focus on its activity against specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological systems might lead to the development of new treatments for diseases. Research could involve screening for activity against various pathogens or cancer cells.
Industry
Industrially, the compound might be used in the development of new materials. Its structural features could impart desirable properties to polymers or other materials, such as increased stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations:
Structural Complexity : The target compound’s azepane-pyrrole-ethyl chain distinguishes it from analogs like Compound 74 (thiazole-cyclopropane) and D-19 (pyridine-pyrrole) . This substitution may influence binding to targets requiring bulky hydrophobic interactions.
Synthetic Efficiency : Analogs with thiazole or quinazoline cores (e.g., Compound 6 ) exhibit higher yields (82%) compared to cyclopropane-containing derivatives (20% for Compound 74 ), suggesting that steric hindrance in the target compound’s synthesis could pose challenges .
Solubility and Bioavailability : The benzo[d][1,3]dioxole moiety is consistently lipophilic, but derivatives like D-19 incorporate polar groups (e.g., dihydro-2-oxopyridine) to improve aqueous solubility . The target compound’s azepane ring (pKa ~10.5) may confer pH-dependent solubility.
Pharmacological and Physicochemical Insights
While direct activity data for the target compound are unavailable, insights can be extrapolated from related molecules:
- Enzyme Inhibition : Benzo[d][1,3]dioxole carboxamides with thiazole substituents (e.g., Compound 74 ) have shown inhibitory activity against kinases and proteases, likely due to hydrogen bonding via the carboxamide group .
- Receptor Binding : Quinazoline derivatives (e.g., Compound 6 ) exhibit affinity for serotonin and dopamine receptors, suggesting that the target compound’s pyrrole-azepane chain could modulate similar targets .
- Metabolic Stability : The methylenedioxy group in benzo[d][1,3]dioxole derivatives is prone to oxidative metabolism, but bulky substituents (e.g., azepane) may slow degradation .
Biological Activity
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes an azepane ring, a pyrrole moiety, and a benzo[d][1,3]dioxole framework. The molecular formula is , and it has a molecular weight of approximately 345.43 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Ion Channel Interaction : The compound may affect ion channels, altering cellular excitability and signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of the compound in models of cerebral ischemia. It appears to enhance neuronal survival under hypoxic conditions by modulating calcium homeostasis through the Na+/Ca2+ exchanger (NCX). This modulation is crucial since dysregulation of calcium ions is implicated in neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the pharmacological properties of this compound. The following table summarizes key findings from SAR studies:
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Azepane + Pyrrole | Anticancer activity |
| Variant A | Additional methyl group on pyrrole | Enhanced neuroprotection |
| Variant B | Substituted benzo[d][1,3]dioxole | Increased receptor affinity |
Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against several cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects.
Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective properties of the compound in rat primary cortical neurons subjected to oxygen-glucose deprivation (OGD). The compound significantly improved cell survival rates compared to controls, suggesting its potential as a therapeutic agent in stroke management.
Q & A
Q. Optimization Tips :
- Control temperature (0–5°C for sensitive intermediates, room temp for stable steps).
- Use catalysts like triethylamine to accelerate amidation .
How is the structural integrity of this compound verified, and what analytical techniques are critical?
Basic
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of azepane, pyrrole, and benzodioxole groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS, m/z calculated for C₂₂H₂₈N₃O₃: 406.2124) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement (if single crystals are obtainable) .
Q. Advanced
- Molecular Docking : Use software (AutoDock Vina) to model interactions with targets like GPCRs or ion channels .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified proteins .
- CRISPR-Cas9 Knockout : Validate target relevance by silencing putative receptors in cellular models .
Example Finding : A structurally similar compound showed KD = 12 nM for serotonin receptors via SPR .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Pharmacokinetic Analysis : Assess bioavailability (e.g., plasma half-life in rodents) to explain in vitro/in vivo disparities .
- Batch Purity Checks : Use HPLC (>98% purity threshold) to rule out impurities as confounding factors .
How can structure-activity relationships (SAR) be established for this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., azepane → piperidine, pyrrole → imidazole) and test activity .
- 3D-QSAR Modeling : Utilize CoMFA/CoMSIA to correlate electronic/steric features with bioactivity .
- Fragment-Based Screening : Identify critical pharmacophores via X-ray fragment screens .
Q. Advanced
- Rodent Models :
- Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats to measure Cmax, AUC .
- Toxicity : Acute toxicity testing (OECD 423) with histopathology .
- Zebrafish : High-throughput screening for neuroactivity or cardiotoxicity .
How can solubility and bioavailability be optimized for this hydrophobic compound?
Q. Advanced
- Salt Formation : Prepare hydrochloride salts to enhance water solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
